

# N-Methyl omeprazole chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **N-Methyl omeprazole**

Cat. No.: **B580350**

[Get Quote](#)

An In-Depth Technical Guide to **N-Methyl Omeprazole**

## Introduction

**N-Methyl omeprazole** is a chemical compound closely related to omeprazole, a widely used proton pump inhibitor (PPI) for treating acid-related gastrointestinal disorders.<sup>[1]</sup> It is often found as an impurity that can form during the synthesis of omeprazole or as a metabolite.<sup>[1]</sup> Structurally, it features a methyl group on one of the nitrogen atoms of the benzimidazole ring, a key difference from the parent drug, omeprazole.<sup>[1]</sup> This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological context of **N-Methyl omeprazole** for researchers and drug development professionals.

## Chemical Structure and Identifiers

**N-Methyl omeprazole** exists as a mixture of two constitutional isomers, depending on which nitrogen of the benzimidazole moiety is methylated: the 5-methoxy-1-methyl and the 6-methoxy-1-methyl isomers.<sup>[2][3]</sup> The 6-methoxy isomer is more commonly referenced in chemical databases.

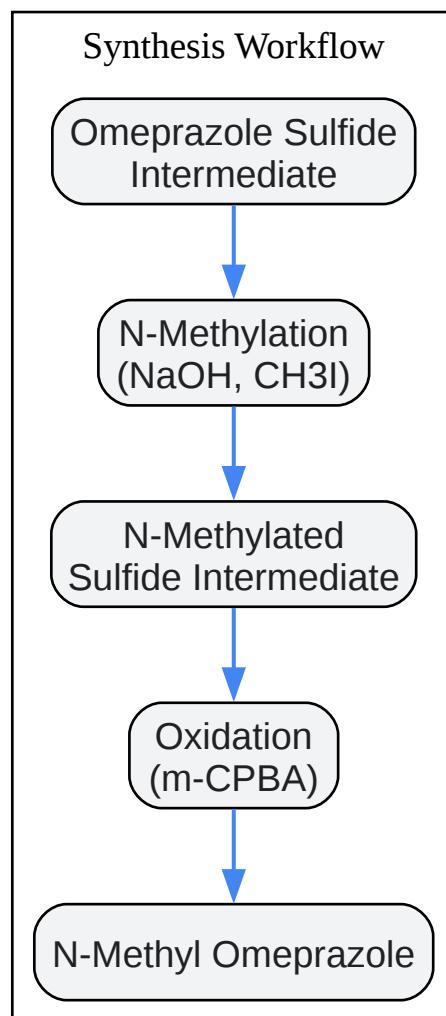
| Identifier           | Data                                                                                   | Source(s) |
|----------------------|----------------------------------------------------------------------------------------|-----------|
| IUPAC Name           | 6-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]-1-methylbenzimidazole | [2][4]    |
| Alternate IUPAC Name | 5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole | [1]       |
| CAS Number           | 784143-42-6 (for 6-methoxy isomer)                                                     | [4]       |
| Alternate CAS Number | 89352-76-1 (for 5-methoxy isomer or mixture)                                           | [5][6]    |
| Molecular Formula    | C <sub>18</sub> H <sub>21</sub> N <sub>3</sub> O <sub>3</sub> S                        | [1][4][5] |
| SMILES String        | CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=C(C=C3)OC                                      | [4]       |
| InChI Key            | WNUVTRNLJLQRDR-UHFFFAOYSA-N                                                            | [4]       |

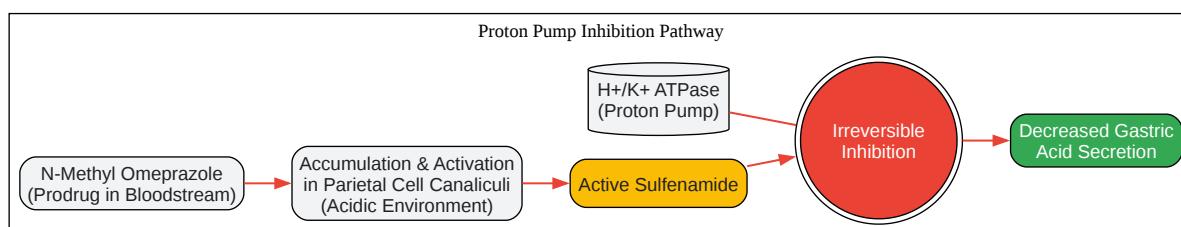
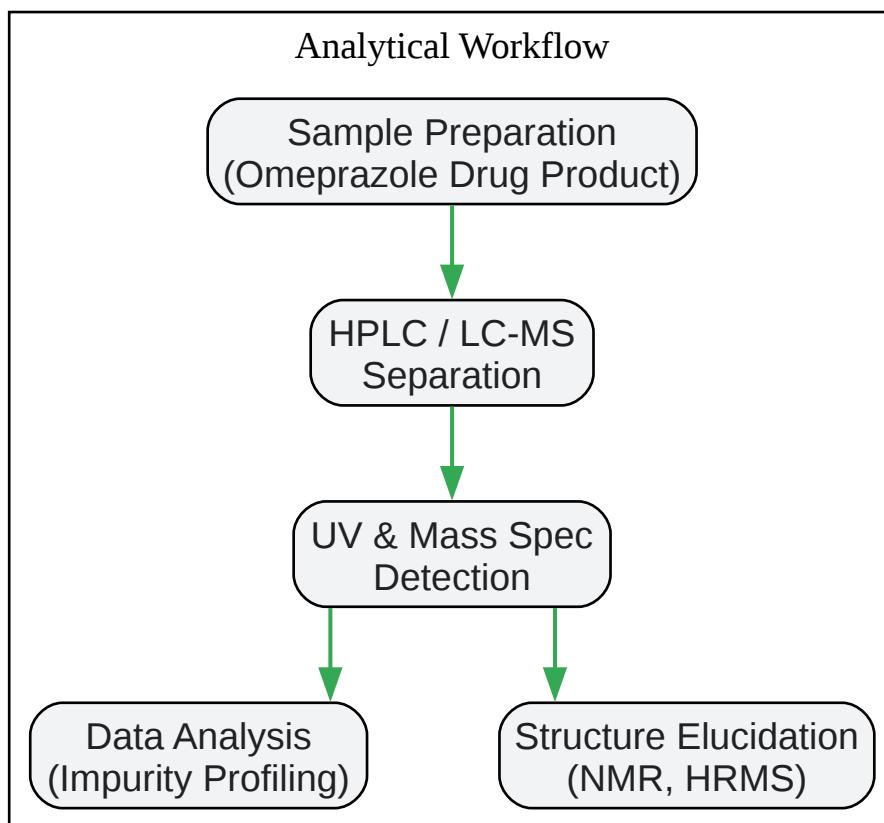
## Physicochemical Properties

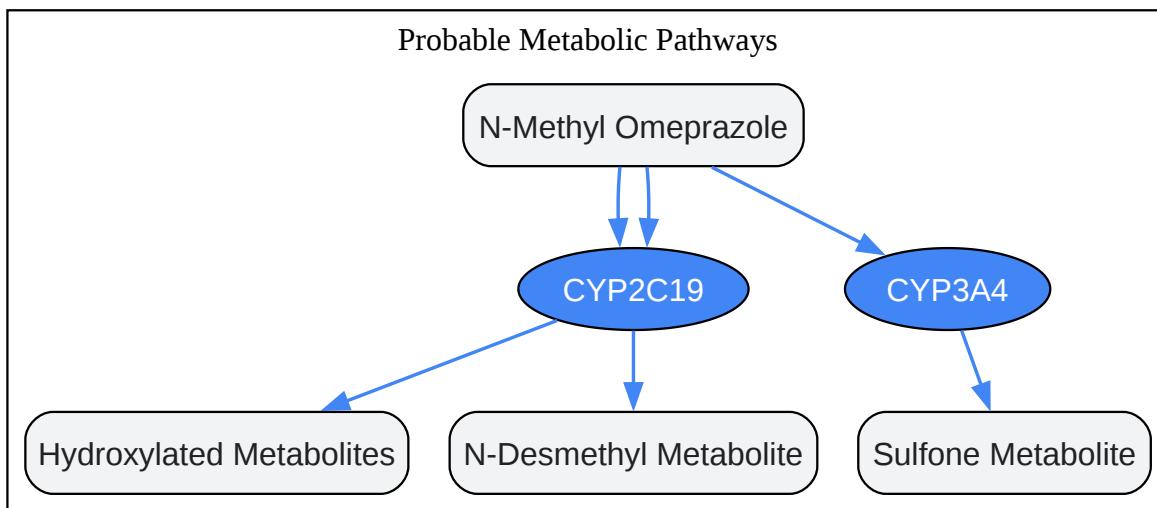
The following table summarizes the key physical and chemical properties of **N-Methyl omeprazole**.

| Property            | Value                          | Source(s)                                                   |
|---------------------|--------------------------------|-------------------------------------------------------------|
| Molecular Weight    | 359.44 g/mol                   | <a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[7]</a> |
| Appearance          | White to Off-White Solid       | <a href="#">[1]</a>                                         |
| Purity              | >95% (as a reference standard) | <a href="#">[1]</a> <a href="#">[5]</a>                     |
| Storage Temperature | -20°C or 2-8°C Refrigerator    | <a href="#">[1]</a> <a href="#">[6]</a>                     |
| XLogP3              | 2.2                            | <a href="#">[4]</a>                                         |

## Synthesis and Analysis


### Synthetic Pathway



**N-Methyl omeprazole** is not typically synthesized as a primary target but rather arises as an impurity in the synthesis of omeprazole.[\[1\]](#) A potential synthetic route involves the N-methylation of the omeprazole sulfide precursor (pyrmetazole) followed by oxidation.


#### Experimental Protocol: Synthesis of **N-Methyl Omeprazole**

- N-methylation of Sulfide Intermediate:
  - Dissolve the omeprazole sulfide intermediate (5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole) in a suitable solvent.
  - Add a base, such as sodium hydroxide (NaOH), to deprotonate the benzimidazole nitrogen.
  - Introduce a methylating agent, such as methyl iodide ( $\text{CH}_3\text{I}$ ), to the reaction mixture.
  - Stir the reaction at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC). This step produces a mixture of the N-methylated sulfide isomers.[\[8\]](#)
- Purification of N-Methylated Sulfide:

- Following the reaction, purify the crude product using column chromatography to isolate the N-methylated sulfide intermediate.[8]
- Oxidation to Sulfoxide:
  - Dissolve the purified N-methylated sulfide in a suitable solvent like dichloromethane or ethanol.[9]
  - Cool the solution to 0-5°C using an ice bath.[9]
  - Slowly add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, to the solution.[9][10] This selectively oxidizes the sulfide to the sulfoxide, yielding **N-Methyl omeprazole**.
  - Monitor the reaction by TLC. Upon completion, the product can be isolated and purified by recrystallization.[9]







[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [bocsci.com](http://bocsci.com) [bocsci.com]
- 2. [veeprho.com](http://veeprho.com) [veeprho.com]
- 3. [pharmaffiliates.com](http://pharmaffiliates.com) [pharmaffiliates.com]
- 4. N-Methyl omeprazole | C18H21N3O3S | CID 643281 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 5. N-Methyl Omeprazole (Mixture of isomers with the methylated nitrogens of imidazole)  
[lgcstandards.com]
- 6. [pharmaffiliates.com](http://pharmaffiliates.com) [pharmaffiliates.com]
- 7. N'-Methyl Omeprazole Pharmaceutical Secondary Standard; Certified Reference Material  
[sigmaaldrich.com]
- 8. [etheses.whiterose.ac.uk](http://etheses.whiterose.ac.uk) [etheses.whiterose.ac.uk]

- 9. [benchchem.com](#) [benchchem.com]
- 10. [scispace.com](#) [scispace.com]
- To cite this document: BenchChem. [N-Methyl omeprazole chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b580350#n-methyl-omeprazole-chemical-structure-and-properties\]](https://www.benchchem.com/product/b580350#n-methyl-omeprazole-chemical-structure-and-properties)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)